molecular formula C12H16NO9P B1237800 N-(5'-Phosphoribosyl)anthranilate CAS No. 4220-99-9

N-(5'-Phosphoribosyl)anthranilate

Cat. No.: B1237800
CAS No.: 4220-99-9
M. Wt: 349.23 g/mol
InChI Key: PMFMJXPRNJUYMB-QHPFDFDXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5'-Phosphoribosyl)anthranilate typically involves the reaction of anthranilic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) under specific conditions. The reaction is catalyzed by the enzyme phosphoribosylanthranilate isomerase, which facilitates the formation of the compound .

Industrial Production Methods

the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-(5'-Phosphoribosyl)anthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

N-(5'-Phosphoribosyl)anthranilate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5'-Phosphoribosyl)anthranilate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for the enzyme phosphoribosylanthranilate isomerase, which catalyzes its conversion to other intermediates in the tryptophan biosynthesis pathway. This interaction is crucial for the regulation of tryptophan production in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: A precursor in the synthesis of N-(5'-Phosphoribosyl)anthranilate.

    Benzoic acid: The parent compound, which lacks the phosphonoribofuranosyl group.

    5-Phosphoribosyl-1-pyrophosphate (PRPP): A key reactant in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structure, which includes both a benzoic acid moiety and a phosphonoribofuranosyl group. This unique structure allows it to participate in specific biochemical reactions, particularly in the biosynthesis of tryptophan, making it distinct from other similar compounds .

Properties

CAS No.

4220-99-9

Molecular Formula

C12H16NO9P

Molecular Weight

349.23 g/mol

IUPAC Name

2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1

InChI Key

PMFMJXPRNJUYMB-QHPFDFDXSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O

Synonyms

N-(5'-phosphoribosyl)anthranilate
NPRAT

Origin of Product

United States

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